molecular formula C19H35F3O B3063836 2-Nonadecanone, 1,1,1-trifluoro- CAS No. 81124-01-8

2-Nonadecanone, 1,1,1-trifluoro-

Cat. No.: B3063836
CAS No.: 81124-01-8
M. Wt: 336.5 g/mol
InChI Key: SYQIFPOSGNRRCM-UHFFFAOYSA-N
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Description

2-Nonadecanone, 1,1,1-trifluoro- is a high-purity, synthetic fluorinated organic compound with the molecular formula C19H35F3O and a molecular weight of 336.49 g/mol . This long-chain ketone, characterized by a terminal trifluoromethyl group (-CF3) attached to the carbonyl moiety, is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agrochemical research, as it can profoundly alter a compound's physicochemical properties . The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and influence binding affinity to biological targets, making reagents like 1,1,1-Trifluoro-2-iodoethane and related structures invaluable for creating novel molecular architectures in pharmaceutical synthesis . While data on this specific molecule is limited, its structure suggests primary utility as a key intermediate in organic synthesis and a building block for advanced materials science. Researchers may employ it to incorporate the robust, hydrophobic -CF3 group into larger, more complex molecules, such as potential enzyme inhibitors or ligands, to study structure-activity relationships. The parent compound, 2-Nonadecanone (C19H38O), is a solid with a melting point of 54-56 °C ; the introduction of the -CF3 group can be expected to significantly modify its physical characteristics and chemical reactivity, offering a unique profile for investigation. This product is strictly for use in a laboratory setting by qualified professionals.

Properties

CAS No.

81124-01-8

Molecular Formula

C19H35F3O

Molecular Weight

336.5 g/mol

IUPAC Name

1,1,1-trifluorononadecan-2-one

InChI

InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h2-17H2,1H3

InChI Key

SYQIFPOSGNRRCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(F)(F)F

Other CAS No.

81124-01-8

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Nonadecanone, 1,1,1 Trifluoro

Strategies for the Stereoselective and Regioselective Introduction of the 1,1,1-Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecule can significantly alter its physical and chemical properties. A variety of methods have been developed for this purpose, ranging from direct trifluoroacetylation to sophisticated catalytic asymmetric approaches.

Direct Trifluoroacetylation Approaches

Direct trifluoroacetylation is a primary method for synthesizing trifluoromethyl ketones. nih.gov This typically involves the reaction of a carbon nucleophile with an electrophilic trifluoroacetylating agent.

One common approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) with organometallic reagents. However, a more direct method involves the reaction of enolizable carboxylic acids with a base like lithium diisopropylamide (LDA) to form an enediolate, which is then trifluoroacetylated with ethyl trifluoroacetate. A subsequent acidic workup leads to decarboxylation and the formation of the trifluoromethyl ketone. organic-chemistry.org

For substrates that are sensitive to strong bases or high temperatures, milder conditions are necessary. A chemoselective α-trifluoroacetylation of tertiary amides using trifluoroacetic anhydride and a weak base like 2,4,6-collidine has been developed. This method allows for the selective formation of β-ketoamides containing trifluoroacetyl groups, even in the presence of other functional groups like ketones and esters. organic-chemistry.org Another powerful, yet highly reactive, trifluoroacetylating agent is trifluoroacetyl triflate, which can acylate a variety of nucleophiles under mild conditions.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard additions to trifluoroacetic acid derivatives)

Organometallic reagents are instrumental in the formation of carbon-carbon bonds and can be effectively used to construct trifluoromethyl ketones. A classic example is the addition of a Grignard reagent to a trifluoroacetic acid derivative. For the synthesis of 2-nonadecanone, 1,1,1-trifluoro-, this would involve the reaction of a heptadecylmagnesium halide with a suitable trifluoroacetyl-containing electrophile.

A straightforward method for producing trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters. beilstein-journals.org For instance, various methyl esters can be converted to their corresponding trifluoromethyl ketones using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures. beilstein-journals.org This method has been successfully applied to a range of aromatic and aliphatic methyl esters, with yields of up to 92%. beilstein-journals.org

Another approach utilizes the Ruppert-Prakash reagent (TMSCF3) for the direct trifluoromethylation of esters. georgiasouthern.edu Additionally, benzoic acids can be converted to trifluoromethyl ketones using diethylaminosulfur trifluoride (DAST) as a mediator and TMSCF3 as the trifluoromethyl source. georgiasouthern.edu

Development of Catalytic Asymmetric Syntheses for Fluorinated Ketones

The development of catalytic asymmetric methods provides access to chiral fluorinated molecules, which are of significant interest in medicinal chemistry. These methods aim to control the stereochemistry at the fluorine-bearing carbon center.

Several catalytic systems have been developed for the asymmetric fluorination of carbonyl compounds. acs.org For example, a chiral iodoarene organocatalyst can be used for the asymmetric fluorination of β-keto esters, yielding products with a quaternary stereocenter in high enantioselectivities. acs.org Dual catalysis systems, combining enamine catalysis and chiral anion phase-transfer catalysis, have also been employed for the direct asymmetric fluorination of α-substituted cyclohexanones. acs.org

Proline-catalyzed direct asymmetric carbon-carbon bond formation has been used to synthesize β-amino-β-polyfluoroalkyl ketones with high enantioselectivities (up to 98% ee). nih.govsci-hub.in Furthermore, visible light-mediated photoredox catalysis has enabled the three-component synthesis of β-trifluoromethyl β-amino ketones. nih.gov

Methodologies for the Construction of the Nonadecanone Carbon Skeleton

The construction of the long C19 carbon chain of nonadecanone requires robust and efficient methodologies for carbon skeleton elongation.

Chain Elongation Strategies for Long-Chain Aliphatic Systems

The synthesis of long-chain aliphatic compounds can be achieved through various iterative or convergent strategies. One common method involves the reaction of methanesulfonates with potassium cyanide, followed by the conversion of the resulting nitriles to methyl esters, which can be further elaborated. This two-step chain elongation process is quantitative and compatible with the presence of double bonds. nih.gov

For the construction of very long carbon chains, iterative approaches involving Wittig olefination have been successful. acs.org This involves a repeating sequence of a Wittig reaction to form an alkene, followed by reduction and functional group manipulation to allow for the next iteration. Olefin metathesis is another powerful tool for constructing long-chain compounds from smaller, unsaturated precursors. acs.org

Working backward from the target molecule is a useful strategy for planning the synthesis of a complex carbon skeleton. libretexts.org For 2-nonadecanone, the C19 chain can be disconnected at various points, and known carbon-carbon bond-forming reactions can be envisioned to join the fragments. libretexts.org

Exploration of Alpha-Diazocarbonyl Chemistry in Ketone Formation (e.g., approaches related to 1-diazo-2-nonadecanone)

Alpha-diazocarbonyl compounds are versatile intermediates in organic synthesis, and their chemistry can be harnessed for the construction of ketones. rsc.orgnih.gov The synthesis of an α-diazo ketone, such as the hypothetical 1-diazo-2-nonadecanone, would be a key step in such a strategy.

The most common methods for preparing α-diazo ketones are the acylation of diazomethane (B1218177) or diazo group transfer reactions. orgsyn.org A "deformylative diazo transfer" involves the formylation of a ketone followed by treatment with a sulfonyl azide (B81097). orgsyn.org An improved "detrifluoroacetylative diazo transfer" method offers a more general and efficient route, especially for base-sensitive substrates. orgsyn.org In this approach, a ketone is first acylated with trifluoroethyl trifluoroacetate, and the resulting α-trifluoroacetyl ketone is then treated with a sulfonyl azide to furnish the α-diazo ketone. orgsyn.org

Once the α-diazo ketone is formed, it can undergo a variety of transformations. The Wolff rearrangement, for example, converts an α-diazo ketone into a ketene, which can then be trapped with a nucleophile to yield a carboxylic acid derivative, effectively leading to a homologated carbon chain. organic-chemistry.org

Advanced Coupling Reactions for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 2-Nonadecanone, 1,1,1-trifluoro- necessitates robust and selective carbon-carbon bond-forming reactions. A key challenge lies in the efficient coupling of a long seventeen-carbon chain with a trifluoroacetyl group. Organometallic reagents have proven to be particularly effective for this purpose.

One of the most direct and well-established methods involves the use of Grignard reagents. The reaction of a suitable trifluoroacetylating agent, such as trifluoroacetic acid or its derivatives, with a heptadecylmagnesium halide (C₁₇H₃₅MgX) represents a powerful convergent approach. Research has demonstrated that treating trifluoroacetic acid with various Grignard reagents can produce the corresponding trifluoromethyl ketones in moderate to good yields. rsc.org This method is advantageous due to the commercial availability of both long-chain alkyl halides for Grignard reagent formation and trifluoroacetic acid.

A significant consideration in using Grignard reagents for ketone synthesis is the potential for a second addition to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. To circumvent this, careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is crucial.

An alternative approach that offers greater control and selectivity is the use of organocuprates, specifically lithium dialkylcuprates. These reagents are generally less reactive than Grignard reagents and can selectively perform a single addition to an acid chloride, such as trifluoroacetyl chloride, to yield the desired ketone without the competing formation of the tertiary alcohol. This makes organocuprates a valuable tool for the clean synthesis of trifluoromethyl ketones.

The following table provides illustrative data on the yields of trifluoromethyl ketones from the reaction of trifluoroacetic acid with different Grignard reagents, highlighting the general applicability of this method.

Grignard Reagent (RMgX)Resulting Ketone (CF₃COR)Yield (%)
Methylmagnesium iodideTrifluoroacetone50-60
Ethylmagnesium bromideEthyl trifluoromethyl ketone50-60
n-Butylmagnesium bromiden-Butyl trifluoromethyl ketone40-50
Phenylmagnesium bromideTrifluoroacetophenone40-50

This data is generalized from historical findings on the synthesis of various trifluoromethyl ketones and serves as an indication of expected yields.

Convergent and Linear Synthesis Pathways Towards 2-Nonadecanone, 1,1,1-trifluoro-

The synthesis of a complex molecule like 2-Nonadecanone, 1,1,1-trifluoro- can be approached through two primary strategies: linear and convergent synthesis.

In contrast, a convergent synthesis offers a more efficient and higher-yielding route. rsc.org This strategy involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For 2-Nonadecanone, 1,1,1-trifluoro-, a convergent approach would entail the separate preparation of a seventeen-carbon alkylating agent (such as heptadecylmagnesium bromide) and a trifluoroacetylating agent. These two fragments are then combined in a single, high-yielding coupling reaction.

Sustainable Chemistry and Green Synthesis Protocols for Fluorinated Ketones

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. The synthesis of fluorinated ketones, including 2-Nonadecanone, 1,1,1-trifluoro-, is an area where the adoption of greener protocols can have a significant positive impact. Key aspects of green chemistry applicable to this synthesis include the use of less hazardous reagents, the reduction of waste, and the improvement of atom economy.

A notable advancement in the green synthesis of trifluoromethyl ketones is the use of fluoroform (HCF₃) as a trifluoromethylating agent. beilstein-journals.orgbeilstein-journals.org Fluoroform is a potent greenhouse gas and an industrial byproduct; its utilization as a chemical feedstock represents a valuable strategy for waste valorization. beilstein-journals.org Recent research has demonstrated a straightforward method for the synthesis of trifluoromethyl ketones from readily available methyl esters using a combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.orgbeilstein-journals.org This approach is attractive for the synthesis of 2-Nonadecanone, 1,1,1-trifluoro- as it could potentially start from methyl nonadecanoate.

The following table summarizes the substrate scope and yields for the trifluoromethylation of various methyl esters using the fluoroform/KHMDS system, illustrating the potential of this green methodology. beilstein-journals.org

Methyl Ester SubstrateProduct (Trifluoromethyl Ketone)Yield (%)
Methyl 2-naphthoate2-Trifluoroacetylnaphthalene75
Methyl 4-chlorobenzoate4-Chlorobenzoyl trifluoride82
Methyl 4-bromobenzoate4-Bromobenzoyl trifluoride78
Methyl 4-iodobenzoate4-Iodobenzoyl trifluoride66
Methyl benzoateTrifluoroacetophenone65

This data is based on published research and showcases the versatility of this green synthetic method. beilstein-journals.org

Other green chemistry considerations for the synthesis of 2-Nonadecanone, 1,1,1-trifluoro- include the selection of solvents with lower environmental impact, the development of one-pot procedures to minimize purification steps and solvent usage, and the use of catalytic methods over stoichiometric reagents to improve atom economy. While specific green protocols for this exact long-chain ketone are not extensively documented, the principles and emerging technologies in the synthesis of fluorinated ketones provide a clear roadmap for more sustainable production methods.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Nonadecanone, 1,1,1 Trifluoro

Fundamental Electrophilic Nature of the Trifluoromethyl Ketone Carbonyl Group

The carbonyl group in a ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, in trifluoromethyl ketones like 2-Nonadecanone, 1,1,1-trifluoro-, this electrophilicity is markedly enhanced. ontosight.ai The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). This effect leads to a significant withdrawal of electron density from the carbonyl carbon, rendering it substantially more electron-deficient and, consequently, more susceptible to attack by nucleophiles. ontosight.airesearchgate.net

The heightened electrophilic character of the carbonyl carbon in trifluoromethyl ketones is a cornerstone of their unique reactivity. ontosight.ai This increased reactivity has been harnessed in various synthetic transformations, making these compounds valuable intermediates in medicinal and agricultural chemistry. ontosight.ai Competition experiments have demonstrated the superior reactivity of trifluoromethyl ketones compared to aldehydes and their non-fluorinated ketone counterparts in nucleophilic addition reactions. nih.gov

Nucleophilic Addition Reactions to the Carbonyl Center

The pronounced electrophilicity of the carbonyl carbon in 2-Nonadecanone, 1,1,1-trifluoro- dictates its propensity to undergo nucleophilic addition reactions. This class of reactions is fundamental to the chemistry of trifluoromethyl ketones.

Trifluoromethyl ketones exhibit a notable tendency to form stable hydrates in the presence of water. researchgate.netic.ac.uk This is in stark contrast to their non-fluorinated analogs, such as acetone, where the equilibrium heavily favors the ketone form. ic.ac.uk The equilibrium for the hydration of a ketone to a gem-diol hydrate (B1144303) is significantly shifted to the right for trifluoromethyl ketones due to the destabilization of the carbonyl compound by the electron-withdrawing CF₃ group. ic.ac.uk

The mechanism for hydrate formation involves the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon. khanacademy.orglibretexts.org This is followed by proton transfer to the oxygen atom of the original carbonyl group, resulting in the formation of a geminal diol. khanacademy.org

A similar mechanism applies to the formation of hemiketals and ketals when an alcohol acts as the nucleophile. libretexts.org The alcohol attacks the carbonyl carbon to form a hemiketal. libretexts.org In the presence of an acid catalyst, the hydroxyl group of the hemiketal can be protonated and eliminated as a water molecule, generating a highly reactive oxocarbenium ion. A subsequent attack by a second alcohol molecule leads to the formation of a ketal. masterorganicchemistry.comyoutube.com

Table 1: General Mechanism of Hydration and Hemiketal Formation

StepDescription
Hydration (Neutral/Basic)
1Nucleophilic attack by water on the carbonyl carbon.
2Proton transfer to the carbonyl oxygen, forming the hydrate (gem-diol). khanacademy.org
Hemiketal Formation (Neutral/Basic)
1Nucleophilic attack by an alcohol on the carbonyl carbon.
2Proton transfer to the carbonyl oxygen, forming the hemiketal. libretexts.org
Ketal Formation (Acid-Catalyzed)
1Protonation of the carbonyl oxygen to activate the ketone. youtube.com
2Nucleophilic attack by the first alcohol molecule to form a tetrahedral intermediate.
3Deprotonation to yield the hemiketal. youtube.com
4Protonation of the hemiketal's hydroxyl group.
5Elimination of water to form an oxocarbenium ion.
6Nucleophilic attack by a second alcohol molecule.
7Deprotonation to yield the final ketal. masterorganicchemistry.com

The enhanced electrophilicity of 2-Nonadecanone, 1,1,1-trifluoro- makes it an excellent substrate for reactions with a wide array of organometallic nucleophiles. These reactions are crucial for forming new carbon-carbon bonds and synthesizing complex trifluoromethylated alcohols. nih.gov

Commonly used organometallic reagents include:

Organozinc Reagents: Dialkylzinc reagents have been reported to add to trifluoromethyl ketones, although additives may be necessary to suppress competitive reduction of the ketone. nih.gov

Organoboron Reagents: Benzylboronic acid pinacol (B44631) esters, in the presence of a Lewis base like DABCO, add efficiently to trifluoromethyl ketones to produce the corresponding tertiary alcohols in good yields. nih.gov

Organolithium and Grignard Reagents: While highly reactive, their use can sometimes be complicated by side reactions. However, methods for the reaction of trifluoromethyl lithium or trifluoromethyl magnesium with esters or carboxylic acids are established for synthesizing trifluoromethyl ketones. ontosight.ai

Organosilicon Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent for carbonyl compounds, including ketones. semanticscholar.orgorganic-chemistry.org

Table 2: Reactivity of Trifluoromethyl Ketones with Organometallic Reagents

Organometallic ReagentProduct TypeKey Features
Dialkylzinc (R₂Zn)Tertiary AlcoholMay require additives to prevent reduction. nih.gov
Benzylboronic acid pinacol esterTertiary AlcoholEnhanced rate and efficiency with DABCO. nih.gov
Organolithium (RLi)Tertiary AlcoholHighly reactive, potential for side reactions.
Grignard (RMgX)Tertiary AlcoholHighly reactive, potential for side reactions.
TMSCF₃ (Ruppert-Prakash)Trifluoromethyl CarbinolVersatile and widely used for trifluoromethylation. semanticscholar.orgorganic-chemistry.org

The carbonyl group of a fluoroketone can participate as a 2π component in cycloaddition reactions. researchgate.net These reactions provide pathways to construct various cyclic and heterocyclic systems. The specific reactivity in cycloadditions depends on the nature of the other reactant.

Types of cycloaddition reactions include:

[4+2] Cycloaddition (Diels-Alder type): While the carbonyl group itself is not a typical dienophile, α,β-unsaturated trifluoromethyl ketones can act as dienophiles in Diels-Alder reactions. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stereoselectivity of the cycloaddition.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between ketones and alkenes (the Paternò–Büchi reaction) can form oxetanes. mdpi.com The enhanced electrophilicity and altered excited-state properties of trifluoromethyl ketones can influence the efficiency and outcome of such photoreactions.

[3+2] Dipolar Cycloaddition: 1,3-dipoles can react with the carbonyl group of trifluoromethyl ketones, serving as the dipolarophile, to generate five-membered heterocyclic rings. libretexts.org

Alpha-Functionalization and Enolate Chemistry

The chemistry at the α-carbon of 2-Nonadecanone, 1,1,1-trifluoro- is significantly influenced by the adjacent trifluoromethyl group.

The presence of the trifluoromethyl group has profound stereoelectronic effects on the enolization process. The acidity of the α-protons is increased due to the strong inductive electron withdrawal by the CF₃ group, which stabilizes the resulting enolate anion. libretexts.org

However, the keto-enol tautomerism in β-dicarbonyl compounds containing a trifluoromethyl group shows a strong preference for the enol form. daneshyari.comresearchgate.net Specifically, the equilibrium often favors the enol tautomer where the hydroxyl group is conjugated with the non-fluorinated carbonyl group, maximizing conjugation. daneshyari.comresearchgate.net This is a result of the interplay between inductive effects, resonance stabilization, and intramolecular hydrogen bonding. daneshyari.com Quantum mechanical studies on the enolization of ketones have highlighted the importance of stereoelectronic, torsional, and steric effects on the rates of deprotonation. nih.gov For 2-Nonadecanone, 1,1,1-trifluoro-, enolization would lead to an enol or enolate that can then be trapped by electrophiles for α-functionalization. The regioselectivity of this process is dictated by the electronic influence of the CF₃ group.

Table 3: Factors Influencing Enolization and Tautomerism in Trifluoromethyl Ketones

FactorInfluence
Inductive Effect The CF₃ group increases the acidity of α-protons, facilitating enolate formation. libretexts.org
Resonance In β-dicarbonyl systems, the enol form is stabilized by conjugation. daneshyari.com
Hydrogen Bonding Intramolecular hydrogen bonding in the enol tautomer provides additional stability. daneshyari.com
Stereoelectronics The alignment of orbitals during deprotonation affects the transition state energy and reaction rate. nih.gov

Alpha-Halogenation (e.g., Alpha-Fluorination) Reactions

The alpha-position to the carbonyl group in ketones is a key site for functionalization, and this holds true for trifluoromethyl ketones like 1,1,1-trifluoro-2-nonadecanone. The presence of the highly electronegative trifluoromethyl group significantly influences the acidity of the α-protons and, consequently, the ketone's reactivity in halogenation reactions.

Alpha-halogenation of ketones can proceed under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction typically involves the formation of an enol intermediate, which then attacks the halogen. libretexts.org For an unsymmetrical ketone, halogenation in an acidic environment generally results in the substitution of a hydrogen on the more substituted alkyl group. wikipedia.org Conversely, under basic conditions, an enolate is formed, and subsequent halogenation tends to occur at the less substituted alkyl group. wikipedia.org In the case of methyl ketones, base-promoted halogenation can occur multiple times, potentially leading to the haloform reaction. wikipedia.orgescholarship.org

For 1,1,1-trifluoro-2-nonadecanone, the methylene (B1212753) group (C3) adjacent to the carbonyl is the site for this reaction. Given the long alkyl chain, the principles of ketone halogenation would apply. The choice of acidic or basic conditions would direct the regioselectivity if other reactive sites were present.

A notable advancement in this area is the development of methods for the synthesis of α-halo-α,α-difluoromethyl ketones. One such protocol involves the halogenation of α,α-difluoroenolates generated from the release of trifluoroacetate. nih.gov This method provides a mild and high-yielding route to these valuable synthetic intermediates. nih.gov While this specific methodology starts from a different precursor, it highlights the ongoing research into the selective halogenation of fluorinated ketones.

The direct α-fluorination of carbonyl compounds has also been a subject of intense research. nih.gov Traditional methods often rely on electrophilic fluorinating agents, which can be harsh. nih.gov Newer approaches explore the use of nucleophilic fluorine sources. nih.govresearchgate.net For instance, the fluorination of α-bromoketones using TBAF·3H₂O in water has been shown to be an efficient and environmentally friendly method for synthesizing α-fluoroketones. researchgate.net The presence of the carbonyl group is crucial for the success of this nucleophilic substitution. researchgate.net

Reduction Chemistry of the Ketone Functionality

The reduction of the ketone functional group in 1,1,1-trifluoro-2-nonadecanone to a secondary alcohol opens up a new avenue for creating chiral centers and further molecular diversification.

Catalytic Hydrogenation and Asymmetric Reduction Strategies

Catalytic hydrogenation is a widely used method for the reduction of ketones to alcohols, typically employing metal catalysts like palladium, platinum, or nickel. libretexts.orglibretexts.org This process involves the addition of hydrogen gas across the carbonyl double bond. youtube.com For ketones, this reaction yields secondary alcohols. libretexts.org

A significant area of development is asymmetric hydrogenation, which aims to produce a single enantiomer of the resulting alcohol. This is often achieved using chiral catalysts. youtube.com The asymmetric reduction of trifluoromethyl ketones is of particular interest for the synthesis of optically active trifluoroethanols, which are valuable building blocks in medicinal chemistry. electronicsandbooks.comnih.gov

Various methods have been developed for the asymmetric reduction of trifluoromethyl ketones. These include the use of chiral chemical reagents and biocatalytic systems like fermenting baker's yeast. electronicsandbooks.com The use of oxazaborolidine catalysts, such as the CBS catalyst, has also been explored for the borane (B79455) reduction of trifluoromethyl ketones, although high enantioselectivity can be challenging to achieve due to the high reactivity of these ketones. mdpi.com

Recent advancements have focused on developing more efficient and selective catalysts. For instance, nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with high diastereoselectivity. nih.govchemrxiv.org The influence of the fluorine atoms on the stereochemical outcome of these reductions is a key area of study, with evidence suggesting that the fluorine can have a chelating effect with Lewis acidic reagents, thereby directing the stereochemistry of the reduction. researchgate.net

Reduction Method Catalyst/Reagent Product Type Key Features
Catalytic HydrogenationPd, Pt, NiSecondary AlcoholStandard industrial process.
Asymmetric HydrogenationChiral Ru-BINAP, Rh-DIPAMPEnantiomerically enriched secondary alcoholProduces chiral alcohols.
Yeast ReductionSaccharomyces cerevisiaeOptically active trifluoroethanolBiocatalytic and stereoselective. electronicsandbooks.com
Oxazaborolidine-catalyzed ReductionCBS catalyst, boraneChiral secondary alcoholChallenging for trifluoromethyl ketones due to high reactivity. mdpi.com
Nickel-catalyzed Asymmetric Reductive Cross-CouplingNickel complex, chiral ligandα-Trifluoromethylated ketone (intermediate)Subsequent reduction yields β-CF₃-substituted alcohols with high diastereoselectivity. nih.govchemrxiv.org

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation of Ketones)

The Baeyer-Villiger oxidation is a powerful rearrangement reaction that converts ketones into esters, or cyclic ketones into lactones, using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.gov The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds through the formation of a Criegee intermediate. wikipedia.orgnih.gov

A key feature of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For 1,1,1-trifluoro-2-nonadecanone, the competition is between the trifluoromethyl group and the long alkyl chain (heptadecyl group). Due to the strong electron-withdrawing nature of the trifluoromethyl group, the long alkyl chain is expected to have a higher migratory aptitude.

The reaction is typically carried out with peracids such as m-chloroperoxybenzoic acid (m-CPBA). nih.govnumberanalytics.com The choice of the oxidizing agent can influence the reaction rate. numberanalytics.com The reaction conditions, including solvent and temperature, can also affect the outcome and may require optimization for specific substrates. sigmaaldrich.com

Migratory Group Relative Migratory Aptitude
Tertiary alkylHighest
CyclohexylHigh
Secondary alkylHigh
PhenylMedium
Primary alkylLow
MethylLowest

This table presents the general migratory aptitude of various groups in the Baeyer-Villiger oxidation. organic-chemistry.org

Transition Metal-Catalyzed Transformations and Organocatalysis in Fluoroketone Chemistry

The field of catalysis has provided powerful tools for the transformation of fluorinated ketones, with both transition metals and small organic molecules (organocatalysts) playing crucial roles.

Transition metal-catalyzed reactions have been instrumental in the synthesis and functionalization of trifluoromethyl ketones. beilstein-journals.orgd-nb.infonih.gov Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of aryl trifluoromethyl ketones from aryl trifluoroacetates and organoboron compounds. researchgate.net The catalytic cycle is proposed to involve oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Copper-catalyzed reactions have also been explored for various transformations involving fluorinated compounds. beilstein-journals.org

Organocatalysis has emerged as a complementary approach, offering metal-free alternatives for many reactions. nih.govnih.gov Chiral organocatalysts have been particularly successful in promoting asymmetric transformations. For instance, organocatalyzed trifluoromethylation of ketones using fluoroform (HCF₃) has been achieved using a superbase system. nih.govnih.gov This method allows for the synthesis of α-trifluoromethyl carbinols in good yields. nih.gov Furthermore, bifunctional organocatalysts, which can activate both reaction partners simultaneously, have shown great promise in asymmetric synthesis. nih.gov

The synergy between different catalytic systems, such as combining organocatalysis with photoredox or metal catalysis, is a rapidly developing area that opens up new possibilities for the transformation of challenging substrates like fluorinated ketones. nih.gov

Catalyst Type Example Reaction Catalyst/Reagent Example Significance
Transition MetalCross-coupling for ketone synthesisPalladium complexes with phosphine (B1218219) ligandsForms C-C bonds to create trifluoromethyl ketones. researchgate.net
Transition MetalC-H trifluoromethylationSilver and Copper catalystsDirect functionalization of arenes. d-nb.info
OrganocatalystAsymmetric trifluoromethylationPhosphazene superbasesMetal-free synthesis of chiral fluorinated alcohols. nih.govnih.gov
OrganocatalystAsymmetric cross-aldol reactionTakemoto-type thiourea (B124793) catalystsSynthesis of enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Nonadecanone, 1,1,1 Trifluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Nonadecanone, 1,1,1-trifluoro-. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's carbon framework and the specific environment of the fluorine atoms can be assembled.

In ¹H NMR spectroscopy of 2-Nonadecanone, 1,1,1-trifluoro-, the signals correspond to the different types of protons in the long aliphatic chain. The trifluoromethyl (CF₃) group itself contains no protons and thus does not produce a signal. The protons on the carbon adjacent to the carbonyl group (at the C-3 position) are deshielded and appear at a distinct chemical shift.

Key expected features in the ¹H NMR spectrum include:

A triplet signal for the terminal methyl (CH₃) protons of the heptadecyl chain, appearing in the upfield region.

A large, complex multiplet for the numerous methylene (B1212753) (CH₂) groups of the long aliphatic chain.

A triplet signal for the methylene protons at the C-3 position, adjacent to the carbonyl group, typically shifted downfield compared to the other methylene groups.

The integration of these signals provides a ratio of the number of protons in each unique chemical environment, confirming the structure of the aliphatic tail.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nonadecanone, 1,1,1-trifluoro-

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (terminal)~0.88Triplet
(CH₂)₁₅~1.25Multiplet
CH₂ (at C-3)~2.75Triplet

¹³C NMR spectroscopy provides critical information about the carbon backbone of the molecule. Each chemically distinct carbon atom produces a separate signal. For 2-Nonadecanone, 1,1,1-trifluoro-, the spectrum is characterized by the signals from the aliphatic chain, the carbonyl carbon, and the trifluoromethyl carbon. The carbonyl-group carbon atoms in ketones typically have characteristic chemical shifts between 190 and 215 δ. libretexts.org

Significant features in the ¹³C NMR spectrum include:

The trifluoromethyl carbon (C-1) , which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

The carbonyl carbon (C-2) , which is significantly shifted downfield due to the electron-withdrawing effects of both the adjacent oxygen and trifluoromethyl groups.

A series of signals for the seventeen carbons of the heptadecyl chain , with the C-3 carbon being the most downfield of this group, followed by the other methylene carbons and the terminal methyl carbon at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nonadecanone, 1,1,1-trifluoro-

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in coupled spectrum)
C-1 (-CF₃)~117Quartet
C-2 (C=O)~192Singlet
C-3 (-CH₂-)~42Singlet
C-4 to C-18~22-32Singlet
C-19 (-CH₃)~14Singlet

¹⁹F NMR is an exceptionally sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. huji.ac.il For 2-Nonadecanone, 1,1,1-trifluoro-, the three fluorine atoms of the trifluoromethyl group are chemically equivalent.

As there are no adjacent protons or other fluorine atoms to cause spin-spin coupling, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this singlet is indicative of the CF₃ group being adjacent to a carbonyl functionality. The chemical shifts for trifluoromethyl groups in similar ketones, such as 1,1,1-trifluoroacetone, provide a reference point for the expected value. colorado.edu The isotopic effect from ¹³C can lead to the observation of "carbon satellites," which are small peaks flanking the main signal, but the primary resonance appears as a singlet. nanalysis.com

Table 3: Predicted ¹⁹F NMR Data for 2-Nonadecanone, 1,1,1-trifluoro-

Fluorine AtomsPredicted Chemical Shift (δ, ppm vs. CFCl₃)Multiplicity
-CF₃~ -80 to -82Singlet

Infrared (IR) Spectroscopy for Vibrational Modes of Carbonyl and C-F Bonds

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In 2-Nonadecanone, 1,1,1-trifluoro-, the most prominent and diagnostic absorption bands are from the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds.

Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically show a strong C=O stretching absorption near 1715 cm⁻¹. libretexts.org However, the highly electron-withdrawing trifluoromethyl group adjacent to the carbonyl in 2-Nonadecanone, 1,1,1-trifluoro- causes a significant shift of this band to a higher frequency, expected to be in the range of 1750-1780 cm⁻¹. This shift is a key indicator of the α-trifluoro ketone structure.

Carbon-Fluorine (C-F) Stretches: The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1350 and 1100 cm⁻¹. The presence of multiple strong bands in this region is a definitive feature of trifluoromethylated compounds.

C-H Stretches: The aliphatic C-H stretching vibrations from the long heptadecyl chain will be observed in their usual region, just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for 2-Nonadecanone, 1,1,1-trifluoro-

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aliphatic C-H Stretch2850-2960Strong
Carbonyl (C=O) Stretch1750-1780Strong
C-F Stretches1100-1350Very Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-Nonadecanone, 1,1,1-trifluoro- (molecular weight: 336.26 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺) and several characteristic fragment ions.

Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This can result in the loss of the heptadecyl radical to form the [CF₃CO]⁺ ion (m/z 97) or the loss of the trifluoromethyl radical to form the [CH₃(CH₂)₁₆CO]⁺ ion (m/z 267).

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral alkene fragment and a charged enol fragment.

Table 5: Predicted Key Mass Fragments for 2-Nonadecanone, 1,1,1-trifluoro-

m/zIon StructureFragmentation Pathway
336[C₁₉H₃₅F₃O]⁺Molecular Ion (M⁺)
267[CH₃(CH₂)₁₆CO]⁺α-cleavage (loss of ·CF₃)
97[CF₃CO]⁺α-cleavage (loss of ·C₁₇H₃₅)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for assessing the purity of 2-Nonadecanone, 1,1,1-trifluoro- and confirming its identity in complex mixtures.

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

The GC provides a chromatogram, where each peak corresponds to a different compound. The retention time (the time it takes for a compound to travel through the column) is a characteristic property that helps in identification. The MS provides a mass spectrum for each peak, which acts as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be unequivocally confirmed. shimadzu.com This method is highly effective for verifying the purity of a synthesized batch of 2-Nonadecanone, 1,1,1-trifluoro- and identifying any byproducts or residual starting materials.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Nonadecanone, 1,1,1-trifluoro-, obtaining a single crystal of suitable quality would be a prerequisite for such an analysis.

Applicability and Potential Findings:

If a suitable crystal could be grown, X-ray diffraction analysis would provide definitive information on:

Conformation: The exact conformation of the long alkyl chain in the solid state.

Intermolecular Interactions: The nature of packing and any intermolecular interactions, such as dipole-dipole interactions involving the carbonyl and trifluoromethyl groups, and van der Waals forces between the alkyl chains.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

However, a search of crystallographic databases reveals no published crystal structure for 2-Nonadecanone, 1,1,1-trifluoro-. Long-chain ketones can be challenging to crystallize, and the presence of the flexible alkyl chain may favor the formation of oils or amorphous solids over well-ordered crystals.

Data Table of Expected Spectroscopic Features:

Spectroscopic TechniqueExpected FeatureEstimated Chemical Shift / Wavenumber
¹H NMR Methylene protons (-CH₂-)δ 1.2-1.6 ppm (multiplet)
Methylene protons (α to C=O)δ 2.5-2.8 ppm (triplet)
Terminal methyl protons (-CH₃)δ 0.8-0.9 ppm (triplet)
¹³C NMR Carbonyl carbon (C=O)Downfield region
Trifluoromethyl carbon (-CF₃)Quartet
¹⁹F NMR Trifluoromethyl fluorines (-CF₃)Singlet
IR Spectroscopy Carbonyl stretch (C=O)1700-1750 cm⁻¹ (strong)
C-F stretch1100-1300 cm⁻¹ (strong)
C-H stretch (alkyl)2850-2960 cm⁻¹

Computational Chemistry and Theoretical Studies of 2 Nonadecanone, 1,1,1 Trifluoro

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the electronic properties and energetics of molecules at the atomic level. These methods solve the Schrödinger equation (or its derivatives) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org Instead of calculating the complex wave function of the entire system, DFT focuses on the electron density, a function of only three spatial variables, which significantly simplifies the calculation. youtube.com This approach allows for the determination of a system's ground-state energy and electron distribution. youtube.com From these fundamental properties, a wide range of chemical and physical characteristics can be predicted.

For 2-Nonadecanone, 1,1,1-trifluoro-, DFT calculations can elucidate how the highly electronegative trifluoromethyl group influences the electron density across the molecule. This is crucial for understanding the reactivity of the carbonyl group. DFT is used to calculate various properties, including:

Electronic Structure: Mapping the electron density distribution and molecular electrostatic potential to identify electron-rich and electron-poor regions.

Reactivity Descriptors: Calculating parameters like hardness, softness, and electrophilicity index, which help in predicting how the molecule will interact with other chemical species.

Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.net

DFT has been successfully applied to study the reactivity of other fluorinated ketones, revealing that both steric and electronic effects govern their chemical behavior. researchgate.netscispace.com Computational studies on similar molecules show that DFT can reveal noncovalent interactions that lead to substantial electronic coupling. weizmann.ac.il

Table 1: Properties of 2-Nonadecanone, 1,1,1-trifluoro- Predictable by DFT

Property Category Specific Observable Significance
Electronic Electron Density, Electrostatic Potential Reveals sites susceptible to nucleophilic or electrophilic attack.
Geometric Bond Lengths, Bond Angles, Dihedral Angles Defines the 3D structure and conformation of the molecule.
Spectroscopic IR Frequencies, NMR Chemical Shifts Allows for direct comparison with and validation by experimental spectra.
Thermodynamic Enthalpy of Formation, Gibbs Free Energy Determines the stability of the molecule and the spontaneity of reactions.

| Reactivity | HOMO/LUMO Energies, Hardness, Electrophilicity | Predicts the kinetic and thermodynamic feasibility of chemical reactions. numberanalytics.comossila.com |

Ab Initio Methods for Geometry Optimization and Energetic Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the electronic structure of a molecule. Unlike DFT, which uses approximations for the exchange-correlation functional, ab initio methods, particularly at higher levels of theory, aim for a more exact solution, though often at a greater computational cost.

The primary applications of ab initio methods for 2-Nonadecanone, 1,1,1-trifluoro- include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy on the potential energy surface. This is critical for the long, flexible nonadecane (B133392) chain, which can adopt numerous conformations.

Energetic Analysis: Calculating the absolute electronic energy of the molecule with high accuracy. This allows for the precise determination of conformational energies, reaction barriers, and reaction enthalpies. For instance, ab initio calculations have been used to determine the relative stability of different conformers in fluorinated benzaldehydes and acetophenones. rsc.org

Table 2: Comparison of Common Ab Initio Methods for Energetic Analysis

Method Description Typical Application for Long-Chain Ketones
Hartree-Fock (HF) The simplest ab initio method; it does not fully account for electron correlation. Provides a baseline geometry and wavefunction; often a starting point for more advanced methods.
Møller-Plesset Perturbation Theory (MP2, MP4) Adds electron correlation to the HF theory through perturbation. Improves energy calculations and conformational analysis, offering a good balance of accuracy and cost.

| Coupled Cluster (CC) | A highly accurate and computationally intensive method that includes electron correlation effects to a very high degree. | "Gold standard" for calculating precise energetic data for key conformers or transition states identified by other methods. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. ossila.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of a molecule's reactivity and stability. numberanalytics.com

A small HOMO-LUMO gap implies that the molecule can be easily excited, making it more reactive. numberanalytics.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. libretexts.org

Table 3: Interpretation of Frontier Orbital Properties

Parameter Definition Implication for 2-Nonadecanone, 1,1,1-trifluoro-
HOMO Energy Energy of the highest occupied molecular orbital. A lower HOMO energy indicates a weaker electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. A lower LUMO energy suggests a stronger electron-accepting ability, enhancing reactivity towards nucleophiles.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. ossila.com | A smaller gap indicates higher reactivity and lower kinetic stability. numberanalytics.com |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. isef.net

For a long-chain molecule like 2-Nonadecanone, 1,1,1-trifluoro-, the aliphatic tail is highly flexible, capable of folding and twisting into countless conformations. MD simulations are essential for:

Exploring the Conformational Landscape: Identifying the most populated and energetically favorable conformations in various environments (e.g., in vacuum, in a solvent, or at an interface).

Understanding Molecular Dynamics: Simulating the folding process, chain flexibility, and the timescale of conformational changes.

Simulating Bulk Properties: When multiple molecules are simulated together, MD can predict properties like density, viscosity, and diffusion coefficients.

Studies on other long-chain fluorinated substances have used MD simulations to show that they can spontaneously assemble into highly ordered domains at interfaces. ulisboa.pt For 2-Nonadecanone, 1,1,1-trifluoro-, MD simulations could predict how these molecules arrange themselves in different media, which is crucial for applications where surface activity is important.

Theoretical Elucidation of Reaction Mechanisms and Transition States Using Automated Reaction Path Search Algorithms

Understanding how a chemical reaction proceeds requires mapping the entire reaction pathway, including reactants, products, intermediates, and the high-energy transition states that connect them. Computational chemistry is a powerful tool for elucidating these mechanisms.

For 2-Nonadecanone, 1,1,1-trifluoro-, theoretical studies can predict the mechanisms of key reactions, such as nucleophilic addition to the carbonyl group or enolate formation at the alpha-carbon. The process involves:

Locating Stationary Points: Using methods like DFT, the structures of reactants, products, and any intermediates are optimized.

Finding Transition States: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier that must be overcome for the reaction to occur.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Theoretical studies have proposed plausible mechanisms for the fluorination of ketones, suggesting that the reaction proceeds through a keto-enol tautomer. scispace.comsapub.org For 2-Nonadecanone, 1,1,1-trifluoro-, computational methods could be used to compare the energy barriers for different proposed pathways, thereby determining the most likely reaction mechanism.

Conformational Analysis of Long-Chain Fluorinated Ketones and Stereochemical Implications

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. nih.gov In long-chain fluorinated ketones, the presence of fluorine atoms introduces significant stereoelectronic effects that dictate conformational preferences.

Fluorine's high electronegativity leads to strong dipole moments in C-F bonds. The interactions between these dipoles, as well as hyperconjugative effects involving the C-F σ* antibonding orbital, can stabilize or destabilize certain conformations. For example, studies on α-fluoroketones show that the dihedral angle between the C=O bond and the C-F bond has a significant impact on the molecule's stability and reactivity. beilstein-journals.orgnih.gov It has been shown that reactive conformations where the C-F bond is orthogonal to the carbonyl group can be energetically disfavored, potentially making the fluorinated ketone less reactive than its chloro- or bromo- analogues. beilstein-journals.orgnih.gov

For 2-Nonadecanone, 1,1,1-trifluoro-, the key conformational questions involve:

The orientation of the trifluoromethyl group relative to the carbonyl group and the long alkyl chain.

The preferred conformations (e.g., all-trans or gauche) of the C17H35 alkyl chain and how this is influenced by the polar head group.

Detailed conformational analysis, combining quantum chemical calculations and NMR data, has been used to understand how 1,3-difluorination strongly influences alkane chain conformation, an effect that depends on the polarity of the medium. nih.govacs.org Understanding these preferences is crucial as the molecule's shape directly impacts how it interacts with other molecules, enzymes, or surfaces.

Table 4: Mentioned Compounds

Compound Name IUPAC Name Formula
2-Nonadecanone, 1,1,1-trifluoro- 1,1,1-Trifluoro-2-nonadecanone C₁₉H₃₅F₃O
2-Nonadecanone Nonadecan-2-one C₁₉H₃₈O
2-fluorobenzaldehyde 2-Fluorobenzaldehyde C₇H₅FO
2-fluoroacetophenone 1-(2-Fluorophenyl)ethan-1-one C₈H₇FO
α-fluoroacetophenone 2-Fluoro-1-phenylethan-1-one C₈H₇FO
α-chloroacetophenone 2-Chloro-1-phenylethan-1-one C₈H₇ClO
α-bromoacetophenone 2-Bromo-1-phenylethan-1-one C₈H₇BrO
α-fluoroacetone 1-Fluoropropan-2-one C₃H₅FO
α-chloroacetone 1-Chloropropan-2-one C₃H₅ClO

Predictive Modeling of Chemical Properties (e.g., electrophilicity)

Computational and theoretical chemistry provide powerful tools for the in silico prediction of chemical properties, offering insights into the behavior of molecules such as 2-Nonadecanone, 1,1,1-trifluoro- without the need for extensive laboratory experimentation. Predictive modeling for this long-chain fluorinated ketone focuses on understanding how its unique structural features, particularly the presence of the highly electronegative trifluoromethyl group adjacent to a carbonyl group, influence its reactivity and physicochemical characteristics.

The primary focus of predictive modeling for 2-Nonadecanone, 1,1,1-trifluoro- is its electrophilicity. The carbon atom of the carbonyl group is a key electrophilic center. The strong electron-withdrawing nature of the three fluorine atoms significantly increases the partial positive charge on this carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, 2-nonadecanone. This enhanced electrophilicity is a critical factor in its biological activity, such as its documented role as an enzyme inhibitor. idrblab.netaatbio.comaatbio.com

Various computational methods are employed to model these properties:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and a range of molecular properties. For 2-Nonadecanone, 1,1,1-trifluoro-, DFT calculations can predict the electrostatic potential map, which visually represents the electron density and highlights the electrophilic and nucleophilic regions of the molecule. Furthermore, these calculations can determine the energies of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, thus providing a quantitative measure of electrophilicity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. While specific QSAR studies on 2-Nonadecanone, 1,1,1-trifluoro- are not widely published, it is a candidate for inclusion in larger datasets of fluorinated ketones to develop predictive models for properties like enzyme inhibition. These models often use calculated molecular descriptors, including electronic parameters (like partial charges and dipole moments), steric parameters, and lipophilicity (log P), to predict the activity of new or untested compounds.

The presence of the trifluoromethyl group is also known to stabilize the hydrate (B1144303) (gem-diol) form of the ketone, which can be a crucial intermediate in its interaction with biological targets. researchgate.netnih.gov Computational models can predict the equilibrium constant for this hydration reaction, offering further insight into its mechanism of action.

While detailed computational studies focusing solely on 2-Nonadecanone, 1,1,1-trifluoro- are not abundant in public literature, the established principles of computational chemistry and the known effects of trifluoromethyl groups on ketones allow for robust predictions of its chemical properties. nih.govbeilstein-journals.orgnih.gov These predictive models are invaluable in the fields of medicinal chemistry and materials science for designing novel compounds with tailored properties.

Data Table: Predicted and Known Properties of 2-Nonadecanone, 1,1,1-trifluoro-

Property/IdentifierValue/InformationSource
Molecular Formula C19H35F3O idrblab.netdrugfuture.comnih.gov
CAS Number 81124-01-8 idrblab.netdrugfuture.comguidechem.com
PubChem CID 157730 nih.gov
Boiling Point (Predicted) 360.8°C at 760 mmHg guidechem.com
Density (Predicted) 0.946 g/cm³ guidechem.com
Biological Target Fatty acid amide hydrolase (FAAH) idrblab.netaatbio.com
Inhibitory Activity (IC50) 6400.0 nM (Anandamide amidohydrolase) aatbio.com
Inhibitory Constant (Ki) 240.0 nM (Anandamide amidohydrolase) aatbio.com

Non Biomedical Applications in Materials Science and Chemical Industry

Utilization as Synthetic Intermediates in Fine Chemical Production

Trifluoromethyl ketones, such as 1,1,1-trifluoro-2-nonadecanone, are valuable intermediates in the synthesis of more complex fluorinated molecules. The presence of the trifluoromethyl group can significantly alter the biological and physical properties of a molecule, making these ketones sought-after building blocks in the production of fine chemicals.

The synthesis of trifluoromethyl ketones can be achieved through various methods, including the trifluoromethylation of carboxylic acids or aldehydes. For instance, fluoroarenes can mediate the trifluoromethylation of carboxylic acids to produce trifluoromethyl ketones under safe and metal-free conditions. organic-chemistry.org Another approach involves the trifluoromethylation of aldehydes using reagents like (bpy)Cu(CF3)3 in aqueous acetone. organic-chemistry.org The use of anhydrides as in situ activating reagents also enables the efficient trifluoromethylation of a wide range of benzoic acids. organic-chemistry.org A straightforward method for creating trifluoromethyl ketones from readily available methyl esters has been developed using fluoroform (HCF3), a potent greenhouse gas. beilstein-journals.org

These synthetic routes underscore the accessibility of trifluoromethyl ketones, including long-chain variants like 1,1,1-trifluoro-2-nonadecanone, for further chemical transformations. The reactivity of the ketone group allows for a variety of subsequent reactions, such as reductions to alcohols, aldol (B89426) condensations, and the formation of imines and enamines, leading to a diverse array of fluorinated compounds for various industrial applications.

Potential Applications in the Development of Specialty Fluorinated Materials and Polymers

The incorporation of fluorine into polymers can dramatically enhance their properties, leading to materials with high thermal stability, chemical resistance, and low surface energy. core.ac.uk While direct polymerization of a long-chain ketone like 1,1,1-trifluoro-2-nonadecanone is not a primary application, it can be chemically modified to produce monomers suitable for polymerization.

The introduction of trifluoromethyl groups into polymers such as poly(aryl ether ketone)s (PAEKs) has been shown to improve their thermal stability and solubility. researchgate.net The bulky nature of the -CF3 group can disrupt polymer chain packing, leading to amorphous materials with enhanced processability. These fluorinated polymers often exhibit low dielectric constants and low water absorption, making them suitable for applications in microelectronics and telecommunications.

The general strategy for creating such fluorinated polymers involves the synthesis of difunctional monomers containing a trifluoromethyl substituent, which are then polymerized using standard polycondensation methods. researchgate.net The long alkyl chain of 1,1,1-trifluoro-2-nonadecanone could be functionalized to create novel monomers that impart both fluorinated characteristics and flexibility to a polymer backbone.

Table 1: Properties of Fluorinated vs. Non-Fluorinated Polymers

PropertyNon-Fluorinated Polymer (e.g., PEEK)Fluorinated Polymer (e.g., PEKEKK)
Glass Transition Temperature (Tg) ~143 °C> 170 °C
Thermal Stability (5% weight loss) ~450 °C> 460 °C in air
Solubility Soluble in strong acidsSoluble in common organic solvents
Dielectric Constant ~3.2< 3.0
Water Absorption ~0.5%< 0.3%

This table presents generalized data to illustrate the typical effects of fluorination on polymer properties.

Role as Reagents or Catalysts in Organic Transformations (e.g., as oxidizing agents)

The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon in 1,1,1-trifluoro-2-nonadecanone. This enhanced reactivity makes trifluoromethyl ketones valuable in various organic transformations. While their role as oxidizing agents is not as common as other applications, the underlying chemistry suggests potential in specialized catalytic cycles.

More commonly, the reactivity of the carbonyl group is exploited in reactions such as fluorination. For instance, ketones can act as directing groups in photocatalytic C–H fluorination, although this is more effective with rigid cyclic ketones. acs.org The presence of the trifluoromethyl group can, however, deactivate the molecule towards certain radical-based fluorinations. acs.org

The synthesis of α-fluorinated ketones is a significant area of research, with methods developed for the catalytic fluorination of α-branched ketones using nucleophilic fluorine. acs.orgnih.gov These reactions often proceed under mild conditions and are scalable. acs.orgnih.gov While 1,1,1-trifluoro-2-nonadecanone itself is already fluorinated at the alpha position, the study of the reactivity of similar ketones provides insight into its potential interactions and stability in various chemical environments. The oxidation of α-trifluoromethyl alcohols to the corresponding ketones is a challenging but important transformation, and methodologies using nitroxide catalysts have been developed to achieve this. bohrium.com This highlights the stability of the trifluoromethyl ketone moiety under certain oxidative conditions.

Exploration in New Solvent Systems for Enhanced Chemical Processes

Fluorinated compounds, including ketones, are explored for their potential as solvents in various chemical processes due to their unique properties such as high thermal stability, chemical inertness, and specialized solubility characteristics. google.com The combination of a long, nonpolar alkyl chain and a highly polar trifluoromethyl ketone group in 1,1,1-trifluoro-2-nonadecanone suggests it could exhibit interesting solvent properties, potentially for biphasic systems or for dissolving specific fluorinated or long-chain organic molecules.

Fluorinated ketones are known to be useful as solvents for cleaning and drying applications, capable of removing both hydrocarbon and fluorocarbon contaminants. google.com They generally have a wide liquid range and high thermal stability, making them suitable as heat transfer fluids. google.com Furthermore, their use as deposition solvents in coating applications has been described. google.com

While all ketones are generally reactive to some extent, fluorination can increase stability in certain contexts. acs.org However, the introduction of fluorine does not universally lead to greater stability in all solvent applications. acs.org The specific structure of 1,1,1-trifluoro-2-nonadecanone, with its long alkyl chain, would likely dominate its solvent behavior, rendering it a nonpolar solvent with a highly electrophilic functional group, a combination that could be leveraged for specific reaction systems where such properties are desirable.

Q & A

Q. What are the recommended synthetic routes for 2-Nonadecanone, 1,1,1-trifluoro- in laboratory settings?

A practical approach involves nucleophilic trifluoromethylation of a ketone precursor. For example, reacting a long-chain alkyne with a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under catalytic conditions. Alternatively, fluorination of 2-Nonadecanone using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) may yield the trifluoro derivative. Ensure inert atmosphere and controlled temperature to prevent side reactions. Characterization via <sup>19</sup>F NMR can confirm successful trifluoromethylation .

Q. Which spectroscopic techniques are optimal for characterizing 2-Nonadecanone, 1,1,1-trifluoro-?

  • <sup>1</sup>H and <sup>19</sup>F NMR : Identify proton environments near the trifluoromethyl group and confirm fluorine incorporation. The <sup>19</sup>F signal typically appears as a singlet near -70 ppm .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected [M+H]<sup>+</sup> for C19H33F3O). Fragmentation patterns should align with similar trifluoro ketones .

Advanced Research Questions

Q. How does the trifluoromethyl group affect the thermodynamic stability of 2-Nonadecanone, 1,1,1-trifluoro- compared to non-fluorinated analogs?

The electron-withdrawing trifluoromethyl group reduces electron density at the carbonyl carbon, increasing resistance to nucleophilic attack and thermal stability. Enthalpy of combustion (ΔcH°) and formation (ΔfH°) can be estimated using computational methods (e.g., density functional theory, DFT) or compared to shorter-chain analogs like 1,1,1-trifluoro-2,4-pentanedione (ΔfH°gas data available in NIST Chemistry WebBook) . Experimental calorimetry under controlled conditions is recommended for validation.

Q. How should researchers address contradictions in solubility data for 2-Nonadecanone, 1,1,1-trifluoro- across studies?

Discrepancies often arise from variations in purity, solvent polarity, and temperature. For example, slight water solubility reported in some studies (e.g., 1,1,1-trifluoro-2,4-pentanedione ) may conflict with organic solvent dominance in others. Standardize measurements using HPLC-grade solvents and controlled temperatures (e.g., 25°C). Phase diagrams and Hansen solubility parameters can further clarify solubility behavior .

Q. What strategies are effective for designing coordination complexes with 2-Nonadecanone, 1,1,1-trifluoro- as a ligand?

The compound’s carbonyl and trifluoromethyl groups enable chelation with transition metals (e.g., Cu(II), Hf(IV)). Synthesize complexes by refluxing the ketone with metal salts (e.g., CuCl2) in ethanol, followed by crystallization. Spectroscopic analysis (UV-Vis, EPR) and X-ray diffraction can confirm geometry and electronic properties, as demonstrated for 1,1,1-trifluoro-2,4-pentanedione-copper complexes .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational models (e.g., QSPR, DFT) to resolve inconsistencies in thermodynamic or spectroscopic data .
  • Safety Protocols : Handle fluorinated compounds in fume hoods due to potential toxicity. Incompatibility with oxidizing agents requires strict separation from peroxides or nitric acid .

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